Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C15H22N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: This compound is similar in structure but contains an ethynyl group instead of an isopropylcarbamoyl group.
Tert-butyl (4-iodophenyl)carbamate: This compound contains an iodine atom instead of an isopropylcarbamoyl group.
Tert-butyl (4-(hydroxymethyl)phenyl)carbamate: This compound contains a hydroxymethyl group instead of an isopropylcarbamoyl group.
Uniqueness
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate is unique due to its specific isopropylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(propan-2-ylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19) |
InChI Key |
RBMAHZICOFQFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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